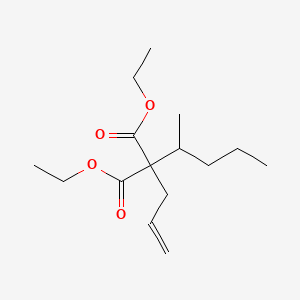

Diethyl (1-methylbutyl)allylmalonate

Description

Properties

CAS No. |

6285-59-2 |

|---|---|

Molecular Formula |

C15H26O4 |

Molecular Weight |

270.36 g/mol |

IUPAC Name |

diethyl 2-pentan-2-yl-2-prop-2-enylpropanedioate |

InChI |

InChI=1S/C15H26O4/c1-6-10-12(5)15(11-7-2,13(16)18-8-3)14(17)19-9-4/h7,12H,2,6,8-11H2,1,3-5H3 |

InChI Key |

VTRMVPBHEGUYBA-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC |

Canonical SMILES |

CCCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC |

Other CAS No. |

22328-93-4 6285-59-2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of Diethyl (1-methylbutyl)allylmalonate

[1][2][3]

Executive Summary

Diethyl (1-methylbutyl)allylmalonate (CAS: 6285-59-2) is the critical penultimate intermediate in the synthesis of Secobarbital (Quinalbarbitone), a short-acting barbiturate.[1][2][3] Its structural integrity is defined by the presence of a quaternary carbon at the

For researchers and process chemists, this molecule represents a classic challenge in alkylation chemistry: the introduction of a secondary alkyl chain followed by an allyl group onto a malonic ester framework.[2][3] This guide details the structural properties, validated synthetic protocols, and critical quality control parameters required to generate high-purity material for downstream API production.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identification[1][2][6][7]

-

IUPAC Name: Diethyl 2-(1-methylbutyl)-2-(prop-2-en-1-yl)propanedioate[1][2][3]

-

Common Name: Secobarbital Intermediate; Diethyl sec-amyl allyl malonate[1][2][3]

-

Molecular Formula:

[2][3]

Stereochemistry and Chiral Implications

Unlike simple barbiturate precursors (e.g., phenobarbital intermediates), this molecule possesses a chiral center within the side chain.[2][3]

-

Chiral Center: The C2 position of the pentyl chain (the 1-methylbutyl group) is chiral.[2][3]

-

Implication: The commercial synthesis typically produces a racemic mixture (

).[2][3] While the final API (Secobarbital) is often used as a racemate, the stereochemistry of this precursor is chemically stable and persists through the condensation with urea.[2][3]

Physical Properties (Experimental Baseline)

| Property | Value | Note |

| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure |

| Boiling Point | ~135–140 °C @ 4 mmHg | High vacuum required for purification |

| Density | 0.982 g/mL | Phase separation from aqueous layers is slow |

| Solubility | Miscible in EtOH, Et2O, Toluene | Immiscible in water |

Synthetic Pathway: The "Steric First" Strategy[1][3]

The synthesis of Diethyl (1-methylbutyl)allylmalonate requires a strategic order of operations. Attempting to introduce the bulky 1-methylbutyl group after the allyl group often results in low yields due to steric hindrance at the quaternary carbon.[1][2][3]

Field-Proven Protocol:

-

Step 1: Alkylation of diethyl malonate with 2-bromopentane (Introduction of the secondary alkyl group).[2][3]

-

Step 2: Alkylation of the mono-substituted ester with allyl bromide (Introduction of the primary, reactive group).[2][3]

Reaction Workflow Diagram

Figure 1: Sequential alkylation strategy prioritizing the sterically hindered group first to maximize yield.

Detailed Protocol: Step-by-Step

Step 1: Synthesis of Mono-Alkyl Intermediate

Rationale: 2-bromopentane is a secondary halide prone to E2 elimination (forming pentenes) rather than

-

Preparation: Dissolve Sodium metal (1.0 eq) in absolute ethanol to form Sodium Ethoxide (NaOEt).

-

Addition: Add Diethyl malonate (1.1 eq) dropwise at 50°C.

-

Alkylation: Add 2-bromopentane (1.0 eq) slowly. Reflux for 12–16 hours.[2][3]

-

Workup: Distill off ethanol. Wash residue with water.[2][3][5][6] Fractionally distill the organic layer under vacuum.[2][3][5]

Step 2: Synthesis of Diethyl (1-methylbutyl)allylmalonate

Rationale: The

Spectroscopic Characterization

Validation of the structure relies on confirming the disappearance of the methine proton and the appearance of the allyl motif.[2][3]

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 0.88 | Triplet | 3H | End of the pentyl chain.[1][2][3] | |

| 0.95 | Doublet | 3H | Diagnostic: Confirms the 1-methyl branch.[1][2][3] | |

| 1.25 | Triplet | 6H | Ester ethyl groups.[1][2][3] | |

| 1.30 – 1.45 | Multiplet | 4H | Alkyl Chain | Internal methylene protons of the pentyl group.[2][3] |

| 2.15 | Multiplet | 1H | Methine of the sec-amyl group.[1][2][3] | |

| 2.65 | Doublet | 2H | Allylic methylene (attached to quaternary C).[1][2][3] | |

| 4.18 | Quartet | 4H | Ester methylene protons.[1][2][3] | |

| 5.10 – 5.25 | Multiplet | 2H | Terminal alkene protons (Allyl).[2][3] | |

| 5.65 – 5.85 | Multiplet | 1H | Internal alkene proton (Allyl).[1][2][3] |

Key Validation Criterion: The spectrum must lack a signal around 3.3–3.5 ppm (the acidic methine proton of the mono-substituted precursor).[2][3] Its presence indicates incomplete reaction.[2][3]

Infrared Spectroscopy (FT-IR)

Downstream Application: Secobarbital Synthesis[1][3][12][13]

The primary utility of this guide's subject is its conversion to Secobarbital.[2][3] This requires a condensation reaction with urea.[2][3][10]

Condensation Protocol

-

Reagents: Diethyl (1-methylbutyl)allylmalonate + Urea (excess).[1][2][3]

-

Catalyst: Sodium Ethoxide or Magnesium Methoxide (anhydrous conditions are non-negotiable).[2][3]

-

Outcome: Cyclization to form the pyrimidine-trione ring (Barbituric acid derivative).[2][3]

Figure 2: Transformation of the malonate ester into the pharmacologically active barbiturate ring.[1][2][3]

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities must be monitored via GC-MS.

-

Unreacted Mono-Ester:

-

O-Alkylated Byproducts:

-

Decarboxylated Species:

References

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 95451, Diethyl (1-methylbutyl)allylmalonate. Retrieved February 21, 2026, from [Link][2][3]

-

LibreTexts. (2024).[2][3] Barbiturate Synthesis: Malonic Ester Alkylations. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link][2][3]

Sources

- 1. Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate | lookchem [lookchem.com]

- 2. Diethyl (1-methylbutyl)allylmalonate | C15H26O4 | CID 95451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl ethyl(1-methylbutyl)malonate | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIETHYL ALLYL-1-(METHYLBUTYL)MALONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DIETHYL (1-METHYLBUTYL)MALONATE | 117-47-5 [chemicalbook.com]

- 10. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Properties of Diethyl (1-methylbutyl)allylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of Diethyl (1-methylbutyl)allylmalonate (CAS Number: 6285-59-2), a substituted diethyl malonate with potential applications in organic synthesis and drug discovery. As a Senior Application Scientist, this document aims to deliver not just data, but also to explain the underlying principles and practical considerations for its use in a laboratory setting.

Molecular Identity and Structure

Diethyl (1-methylbutyl)allylmalonate is a diester of malonic acid, featuring both a saturated alkyl group (1-methylbutyl) and an unsaturated allyl group attached to the central α-carbon. This dual functionality makes it a versatile building block in organic synthesis.

-

IUPAC Name: diethyl 2-allyl-2-(pentan-2-yl)propanedioate[1]

-

CAS Number: 6285-59-2[1]

-

Molecular Formula: C15H26O4[1]

-

Molecular Weight: 270.36 g/mol [1]

The structural formula of Diethyl (1-methylbutyl)allylmalonate is presented below:

Physicochemical Properties

Computed Physical Properties

The following table summarizes the computed physical properties for Diethyl (1-methylbutyl)allylmalonate from the PubChem database. These values are calculated based on the molecule's structure and provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Weight | 270.36 g/mol | PubChem[1] |

| XLogP3 | 4.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

| Exact Mass | 270.18310931 Da | PubChem[1] |

| Monoisotopic Mass | 270.18310931 Da | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

| Heavy Atom Count | 19 | PubChem[1] |

Boiling Point Estimation and Comparative Analysis

While a measured boiling point for Diethyl (1-methylbutyl)allylmalonate is not available, we can estimate it by examining the boiling points of its structural precursors and analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Diethyl malonate | C7H12O4 | 160.17 | 199.3 |

| Diethyl allylmalonate | C10H16O4 | 200.23 | 222-223[2][3] |

| Diethyl (1-methylbutyl)malonate | C12H22O4 | 230.30 | 235-236 @ 729 Torr |

| Diethyl ethyl(1-methylbutyl)malonate | C14H26O4 | 258.35 | 267.6 @ 760 mmHg[4] |

Analysis:

The boiling point of malonic esters increases with molecular weight and the size of the alkyl substituents. The addition of an allyl group to diethyl malonate increases the boiling point by approximately 23°C. The substitution of a 1-methylbutyl group results in a boiling point of 235-236°C at a slightly reduced pressure. Given that Diethyl (1-methylbutyl)allylmalonate has a higher molecular weight than all the listed precursors, its boiling point at atmospheric pressure is expected to be significantly higher than 236°C, likely in the range of 270-290°C. This estimation is crucial for purification by vacuum distillation, as it suggests that a relatively high vacuum will be necessary to achieve distillation without thermal decomposition.

Synthesis and Purification

The synthesis of Diethyl (1-methylbutyl)allylmalonate is a classic example of the malonic ester synthesis, which involves the alkylation of the enolate of diethyl malonate. A potential synthetic route is a two-step alkylation.

Synthetic Pathway

The synthesis can be envisioned to proceed in two sequential alkylation steps. The order of addition of the alkylating agents (allyl bromide and 2-bromopentane) can be varied.

Sources

An In-depth Technical Guide to Diethyl (1-methylbutyl)allylmalonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on Diethyl (1-methylbutyl)allylmalonate, a versatile reagent in organic synthesis. As a Senior Application Scientist, the intent is not merely to present data, but to provide a foundational understanding of this compound's properties, synthesis, and handling, grounded in established chemical principles. The methodologies and data presented herein are curated to support researchers in leveraging this molecule to its full potential in their synthetic endeavors.

Compound Identification and Core Properties

IUPAC Name: diethyl 2-allyl-2-(pentan-2-yl)propanedioate[2]

Synonyms: Diethyl allyl(1-methylbutyl)malonate, Diethyl 2-allyl-2-(1-methylbutyl)malonate

This malonic ester derivative is a key intermediate for the synthesis of a variety of more complex molecules. Its structure, featuring both an allyl and a secondary alkyl group on the α-carbon, allows for a range of subsequent chemical transformations. The presence of these functionalities makes it a valuable building block, particularly in the synthesis of substituted barbiturates and other heterocyclic systems.

Physicochemical Data

A summary of the key physicochemical properties of Diethyl (1-methylbutyl)allylmalonate is provided below. This data is critical for its appropriate handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Formula | C15H26O4 | [2] |

| Molecular Weight | 270.36 g/mol | [2] |

| Boiling Point | 118-119°C at 9 mmHg | |

| Density | 0.9731 g/cm³ at 20 °C | |

| Refractive Index | 1.4270 | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |

Synthesis of Diethyl (1-methylbutyl)allylmalonate: A Stepwise Alkylation Approach

The synthesis of Diethyl (1-methylbutyl)allylmalonate is conceptually rooted in the classical malonic ester synthesis, which leverages the acidity of the α-proton of a malonic ester. The procedure involves a sequential, two-step alkylation of diethyl malonate. The causality behind this stepwise approach is to control the introduction of two different alkyl groups onto the same carbon atom.

Synthetic Strategy Overview

The overall synthetic pathway involves the deprotonation of a malonic ester to form a stabilized enolate, followed by nucleophilic attack on an alkyl halide. This process is repeated with a second, different alkyl halide to yield the disubstituted product.

Caption: Sequential alkylation workflow for the synthesis of Diethyl (1-methylbutyl)allylmalonate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for malonic ester alkylation.[3] The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to ensure complete deprotonation of the malonic ester without competing side reactions. Anhydrous conditions are paramount to prevent quenching of the enolate intermediate.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

2-Bromopentane

-

Allyl bromide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated sodium chloride solution (brine)

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq.) to absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved.[3]

-

First Alkylation (Introduction of the 1-methylbutyl group):

-

Cool the freshly prepared sodium ethoxide solution to room temperature.

-

Slowly add diethyl malonate (1.0 eq.) dropwise to the sodium ethoxide solution. Stir for 30 minutes to ensure complete formation of the enolate.

-

Add 2-bromopentane (1.0 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Second Alkylation (Introduction of the allyl group):

-

After completion of the first alkylation, cool the reaction mixture.

-

Prepare a fresh solution of sodium ethoxide (1.0 eq.) in a separate flask as described in step 1.

-

Slowly add the mono-alkylated product from the previous step to the new sodium ethoxide solution.

-

Add allyl bromide (1.0 eq.) dropwise and heat the mixture to reflux, monitoring the reaction progress.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude Diethyl (1-methylbutyl)allylmalonate by vacuum distillation.[3]

-

Spectroscopic Characterization

The identity and purity of the synthesized Diethyl (1-methylbutyl)allylmalonate can be confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl ester groups (a triplet and a quartet), as well as signals corresponding to the protons of the 1-methylbutyl and allyl groups.[4]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the 1-methylbutyl and allyl substituents.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band in the region of 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester groups.[4]

Applications in Synthesis

The synthetic utility of Diethyl (1-methylbutyl)allylmalonate lies in its potential as a precursor for more complex molecules, particularly in the pharmaceutical and fine chemical industries.

Synthesis of Barbiturates

A primary application of dialkyl-substituted malonic esters is in the synthesis of barbiturates through condensation with urea. The nature of the alkyl substituents on the malonic ester determines the properties of the resulting barbiturate.

Caption: Condensation reaction for the synthesis of a substituted barbiturate.

Further Functional Group Transformations

The allyl group in Diethyl (1-methylbutyl)allylmalonate is amenable to a wide range of chemical transformations, including but not limited to:

-

Oxidative cleavage: To yield a carboxylic acid or aldehyde.

-

Hydroboration-oxidation: To form a primary alcohol.

-

Epoxidation: To generate an epoxide for further nucleophilic attack.

These transformations significantly expand the synthetic utility of this reagent.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Diethyl (1-methylbutyl)allylmalonate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

Diethyl (1-methylbutyl)allylmalonate is a valuable and versatile intermediate in organic synthesis. A thorough understanding of its properties, a well-defined synthetic protocol, and adherence to safety guidelines are essential for its effective and safe utilization in research and development. The information provided in this guide is intended to equip researchers with the necessary knowledge to confidently incorporate this reagent into their synthetic strategies.

References

-

PubChem. Diethyl (1-methylbutyl)allylmalonate. [Link]

-

Pharmaffiliates. Diethyl 1-Methylbutylmalonate | 117-47-5. [Link]

-

LookChem. Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate. [Link]

-

PharmaCompass. DIETHYL ETHYL-(1-METHYLBUTYL)MALONATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

Sources

- 1. DIETHYL ALLYL-1-(METHYLBUTYL)MALONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Diethyl (1-methylbutyl)allylmalonate | C15H26O4 | CID 95451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Advanced Safety & Handling Guide: Dialkylated Malonic Esters (DMEs)

This guide provides an advanced technical analysis of Safety Data Sheet (SDS) parameters for Dialkylated Malonic Esters (DMEs) . It is designed for researchers and process chemists who require a deeper understanding of the physicochemical and toxicological properties governing these compounds beyond standard regulatory checkboxes.

Material Characterization & Hazard Logic

Scope: This guide covers dialkyl esters of malonic acid (e.g., Diethyl malonate, CAS 105-53-3) and their

The "Hidden" Hazards of Stability

Unlike highly reactive acyl halides or anhydrides, DMEs are deceptively stable. They are high-boiling, combustible liquids with low vapor pressures. However, their safety profile hinges on two critical factors often overlooked in standard SDS summaries:

-

Lipophilicity-Driven Absorption: The dialkyl ester functionality significantly increases lipophilicity (LogP ~0.96 for diethyl malonate, higher for substituted variants), facilitating dermal absorption and cell membrane penetration better than the free acid.

-

Metabolic Activation: The ester itself is relatively inert, but it acts as a pro-drug for malonic acid derivatives. Upon hydrolysis by intracellular esterases, the resulting dicarboxylates can interfere with mitochondrial respiration (see Section 2).

Physicochemical Property Summary

Data aggregated from representative congeners (Diethyl malonate, Diethyl diethylmalonate).

| Property | Value Range | Implications for Handling |

| Physical State | Colorless Liquid | Low viscosity; easy to pour but spreads quickly in spills. |

| Boiling Point | 199°C – 230°C | Low volatility at RT; high thermal retention if heated. |

| Flash Point | 90°C – 94°C (Closed Cup) | Combustible (Class IIIB). Requires pre-heating to ignite, but forms explosive vapor/air mixtures at elevated process temperatures. |

| Density | 0.98 – 1.05 g/mL | Slightly denser or equiponderant to water; may sink or form emulsions in aqueous extractions. |

| Water Solubility | Low (~20 g/L) to Insoluble | Bioaccumulation risk. Difficult to flush with water alone; requires organic co-solvents (EtOH) for cleanup. |

Toxicological Mechanisms: The SDH Inhibition Pathway

While DMEs generally exhibit low acute toxicity (Oral LD50 Rat > 2000 mg/kg), their sub-chronic effects are mechanistically distinct. The core toxicity arises from the hydrolysis products acting as metabolic inhibitors .

Mechanism of Action

The hydrolysis of DMEs releases malonic acid (or substituted malonates). Malonate is a classic competitive inhibitor of Succinate Dehydrogenase (Complex II) in the Krebs cycle. It mimics the structure of succinate but cannot be dehydrogenated, effectively "jamming" the enzyme. This leads to:

-

Accumulation of succinate.

-

Blockade of the Electron Transport Chain (ETC).

-

Generation of Reactive Oxygen Species (ROS) due to electron leakage.

Visualization: Metabolic Activation & Toxicity

Figure 1: The metabolic pathway of DMEs. The ester facilitates entry into the cell, where hydrolysis releases the active inhibitor (malonate), disrupting mitochondrial function.

Advanced Handling & Synthesis Protocols

The "Matching Base" Principle

In drug development (e.g., barbiturate synthesis), DMEs are frequently alkylated using alkoxide bases. A critical safety and quality failure mode is Transesterification .

-

Rule: Always use the alkoxide corresponding to the ester group (e.g., Sodium Ethoxide for Diethyl Malonate).[1]

-

Risk: Using Sodium Methoxide with Diethyl Malonate produces a mixture of methyl/ethyl esters, complicating purification and altering boiling points, which invalidates standard flash point safety data.

Protocol: Safe Quenching of Enolate Reactions

Unreacted DMEs often exist in equilibrium with their enolate forms during synthesis. The quenching step is the highest risk phase due to exotherms.

Step-by-Step Methodology:

-

Cooling: Cool the reaction mixture to < 5°C. The enolate species is stable but highly basic.

-

Acidification: Do NOT add water directly if using strong alkoxides (violent hydrolysis).

-

Correct Method: Add a stoichiometric amount of Glacial Acetic Acid or dilute HCl dropwise.

-

Why: This protonates the enolate and neutralizes excess alkoxide in a controlled manner, preventing thermal runaway.

-

-

Phase Separation: Dilute with water after neutralization. Extract DMEs with Dichloromethane (DCM) or Ethyl Acetate.

-

Note: DMEs are denser/similar to water; ensure correct layer identification to prevent disposal of the product.

-

Visualization: Synthesis Risk Assessment

Figure 2: Workflow for the safe alkylation of DMEs, highlighting the critical control points at base selection and quenching.

Emergency Response & Environmental Fate

First Aid Specifics

-

Eye Contact (Primary Hazard): DMEs are Category 2A Eye Irritants .[2]

-

Skin Contact:

Spills and Disposal

-

Small Spills: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the liquid is hot.

-

Aquatic Toxicity: DMEs are classified as Harmful to aquatic life (Category 3) .

-

Fate: They are generally biodegradable (aerobic), but acute releases can deplete oxygen in static water bodies due to high COD (Chemical Oxygen Demand).

-

Disposal: Incineration is the only recommended disposal method. The high carbon content ensures complete combustion to CO2 and H2O.

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66165: Diethyl diethylmalonate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Diethyl malonate - Toxicological Information. Retrieved from [Link]

-

Mills, E. & O'Neill, L.A. (2014). Succinate: a metabolic signal in inflammation. Trends in Cell Biology. (Discusses the role of succinate/malonate in mitochondrial ROS). Retrieved from [Link]

Sources

The Pivotal Intermediate: A Technical History of Diethyl (1-methylbutyl)allylmalonate in Barbiturate Chemistry

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical exploration of Diethyl (1-methylbutyl)allylmalonate, a key intermediate in the synthesis of the potent barbiturate, secobarbital. We will delve into the historical context of barbiturate discovery, the specific chemical innovations leading to this disubstituted malonic ester, and its crucial role in the development of short-acting sedative-hypnotics. This document is intended for a scientific audience and assumes a foundational understanding of organic chemistry principles.

The Dawn of Sedative-Hypnotics: A Barbiturate Prologue

The story of Diethyl (1-methylbutyl)allylmalonate begins with the broader history of barbiturates. In 1864, German chemist Adolf von Baeyer synthesized the parent compound, barbituric acid, by condensing urea with malonic acid.[1][2] However, barbituric acid itself possessed no sedative properties.[3] The therapeutic potential of this chemical class was unlocked in the early 20th century by Emil Fischer and Joseph von Mering, who discovered that substituting alkyl or aryl groups at the C-5 position of the barbituric acid ring imparted significant hypnotic and sedative effects.[4] This discovery led to the introduction of the first commercially successful barbiturate, barbital (Veronal), in 1904.[2]

The subsequent decades saw a flourishing of barbiturate research, with pharmaceutical companies synthesizing over 2,500 derivatives in pursuit of compounds with varying durations of action and therapeutic profiles.[5] This era of intense investigation set the stage for the development of more complex and targeted barbiturates, including those derived from intricately substituted malonic esters.

The Synthesis of a Key Precursor: Diethyl (1-methylbutyl)allylmalonate

The therapeutic efficacy and pharmacological properties of barbiturates are largely determined by the nature of the two substituents at the 5-position of the barbituric acid ring.[4] The synthesis of secobarbital, a short-acting barbiturate, required a specific disubstituted malonic ester: Diethyl (1-methylbutyl)allylmalonate.

The construction of this key intermediate is a classic example of malonic ester synthesis, a cornerstone of organic chemistry for forming carbon-carbon bonds. The general strategy involves the sequential alkylation of diethyl malonate.

General Synthetic Pathway

The synthesis of Diethyl (1-methylbutyl)allylmalonate proceeds in two main conceptual steps, starting from diethyl malonate:

-

First Alkylation: Introduction of the 1-methylbutyl group.

-

Second Alkylation: Introduction of the allyl group.

The order of these alkylations can be varied, but for the purposes of this guide, we will present a logical and commonly referenced approach.

Figure 1: General synthetic workflow for Diethyl (1-methylbutyl)allylmalonate.

Experimental Protocol: Synthesis of Diethyl (1-methylbutyl)malonate

This protocol outlines the alkylation of diethyl malonate with 2-bromopentane.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

2-Bromopentane

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes. The ethoxide acts as a strong base to deprotonate the acidic α-carbon of diethyl malonate, forming a resonance-stabilized enolate.

-

Alkylation: Add 2-bromopentane (1.0 eq.) dropwise to the enolate solution. The reaction mixture is then heated to reflux to facilitate the S_N2 reaction between the enolate nucleophile and the alkyl halide. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield Diethyl (1-methylbutyl)malonate.[6]

Experimental Protocol: Synthesis of Diethyl (1-methylbutyl)allylmalonate

This protocol details the subsequent allylation of Diethyl (1-methylbutyl)malonate.

Materials:

-

Diethyl (1-methylbutyl)malonate

-

Sodium metal

-

Absolute ethanol

-

Allyl bromide

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: Prepare sodium ethoxide in absolute ethanol as described previously. Add Diethyl (1-methylbutyl)malonate (1.0 eq.) dropwise to the sodium ethoxide solution and stir for 30 minutes.

-

Allylation: Add allyl bromide (1.1 eq.) dropwise to the reaction mixture. Heat the mixture to reflux until the reaction is complete, as monitored by TLC or GC.

-

Work-up and Purification: Follow the same work-up and purification procedures as described for the first alkylation to isolate the final product, Diethyl (1-methylbutyl)allylmalonate.

The Genesis of Secobarbital: Condensation with Urea

With the successful synthesis of the disubstituted malonic ester, the final step in the creation of the barbiturate ring is a condensation reaction with urea. This reaction, a cornerstone of barbiturate synthesis, involves the reaction of the two ester groups of the malonate with the amine groups of urea in the presence of a strong base.

Figure 2: Condensation reaction to form Secobarbital.

Experimental Protocol: Synthesis of Secobarbital

Materials:

-

Diethyl (1-methylbutyl)allylmalonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol from sodium metal.

-

Addition of Reactants: To the sodium ethoxide solution, add Diethyl (1-methylbutyl)allylmalonate followed by a solution of dry urea in hot absolute ethanol.

-

Condensation: The mixture is heated under reflux for several hours. During this time, a white solid, the sodium salt of secobarbital, will precipitate.

-

Acidification and Isolation: After the reaction is complete, the mixture is cooled, and water is added to dissolve the solid. The solution is then acidified with hydrochloric acid, causing the free acid form of secobarbital to precipitate.

-

Purification: The crude secobarbital is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as aqueous ethanol, yields the purified product.

Secobarbital: A Historical and Pharmacological Perspective

Secobarbital, marketed under the trade name Seconal by Eli Lilly and Company, was patented in 1934.[1][7] It quickly gained prominence as a short-acting barbiturate, valued for its sedative and hypnotic properties.[1][8] Its relatively rapid onset and short duration of action made it particularly useful for the treatment of insomnia and as a pre-anesthetic agent.[1]

Pharmacological Action: Like other barbiturates, secobarbital exerts its effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor in the central nervous system.[8] This leads to a general depression of neuronal activity, resulting in sedation, hypnosis, and at higher doses, anesthesia.

Quantitative Data Summary

| Property | Value | Reference |

| Secobarbital | ||

| IUPAC Name | 5-allyl-5-(1-methylbutyl)-1,3-diazinane-2,4,6-trione | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₃ | [9] |

| Molar Mass | 238.28 g/mol | [9] |

| Onset of Action | 10-15 minutes (oral) | |

| Duration of Action | 3-4 hours | |

| Diethyl (1-methylbutyl)allylmalonate | ||

| Molecular Formula | C₁₅H₂₆O₄ | |

| Molar Mass | 270.36 g/mol |

The Legacy of Diethyl (1-methylbutyl)allylmalonate and Secobarbital

The development of Diethyl (1-methylbutyl)allylmalonate and its successful conversion to secobarbital represent a significant milestone in the history of medicinal chemistry. It showcased the power of targeted organic synthesis to create drugs with specific pharmacological profiles. However, the story of secobarbital is also a cautionary tale. Its high potential for abuse and dependence, coupled with the risk of fatal overdose, led to a decline in its medical use, particularly with the advent of safer alternatives like benzodiazepines.[1]

Today, while the clinical use of secobarbital is limited, the chemistry behind its synthesis remains a valuable case study for students and professionals in the fields of drug discovery and development. The journey from simple starting materials to a complex, biologically active molecule underscores the ingenuity and precision required in the pursuit of therapeutic agents.

References

-

Wikipedia. (n.d.). Secobarbital. Retrieved from [Link]

-

Wikipedia. (n.d.). Eli Lilly and Company. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding Seconal: The Barbiturate Behind the Brand. Retrieved from [Link]

-

LookChem. (n.d.). Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Secobarbital Sodium used for?. Retrieved from [Link]

-

Filo. (2025, September 29). Synthesis from Diethyl Malonate. Retrieved from [Link]

- López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction.

- Google Patents. (n.d.). CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea.

-

Narconon. (n.d.). Barbiturates Information. Retrieved from [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

Justia Patents. (n.d.). Patents Assigned to Eli Lilly and Company. Retrieved from [Link]

-

Bionity.com. (n.d.). Secobarbital. Retrieved from [Link]

-

SlideShare. (n.d.). Barbiturate. Retrieved from [Link]

-

ResearchGate. (1998). ChemInform Abstract: First Synthesis of the Main Metabolite of Secobarbital. Retrieved from [Link]

-

MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

-

News-Medical.net. (2023, June 18). Barbiturate History. Retrieved from [Link]

-

Eli Lilly and Company. (n.d.). Patent Notice. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5193, Secobarbital. Retrieved from [Link]

-

MedCrave. (2019, June 12). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. Retrieved from [Link]

Sources

- 1. Secobarbital - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Eli Lilly and Company - Wikipedia [en.wikipedia.org]

- 8. What is Secobarbital Sodium used for? [synapse.patsnap.com]

- 9. Secobarbital | C12H18N2O3 | CID 5193 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile of Diethyl (1-methylbutyl)allylmalonate

Executive Summary & Critical Context

Diethyl (1-methylbutyl)allylmalonate (CAS: 117-47-5) is the penultimate intermediate in the synthesis of Secobarbital , a short-acting barbiturate. Its structural integrity is the rate-limiting factor for the purity of the final API (Active Pharmaceutical Ingredient).

Unlike simple malonic esters, this molecule possesses a unique "stability paradox":

-

Steric Shielding: The bulky 1-methylbutyl (sec-amyl) group provides significant kinetic protection against hydrolysis compared to diethyl malonate.

-

Oxidative Vulnerability: The allyl moiety introduces a susceptibility to auto-oxidation and radical polymerization that simple alkyl malonates lack.

This guide analyzes the thermodynamic and kinetic barriers governing its degradation, providing a roadmap for researchers to maximize yield and minimize impurity carryover.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a central quaternary carbon bonded to two ethoxycarbonyl groups, an allyl group, and a 1-methylbutyl group.

| Feature | Chemical Consequence | Stability Impact |

| Diester Core | Susceptible to nucleophilic acyl substitution ( | Primary Degradation Pathway: Hydrolysis to mono-ester/di-acid. |

| 1-Methylbutyl Group | Introduces a chiral center at the | Steric Hindrance: Increases |

| Allyl Group | Terminal alkene ( | Oxidative Risk: Susceptible to epoxidation or peroxide formation; generally stable to hydrolysis conditions. |

| Quaternary | No acidic | Racemization Block: Impossible to racemize at the |

Thermodynamic vs. Kinetic Stability

Strictly speaking, the ester bonds are thermodynamically unstable in the presence of water (

Degradation Pathways: Mechanistic Detail

Hydrolytic Degradation (The Dominant Pathway)

Hydrolysis is the critical quality attribute (CQA) for this intermediate. It occurs in two stages:

-

Stage 1: Conversion to the mono-ethyl ester (Half-life is significantly longer than diethyl malonate).

-

Stage 2: Conversion to the di-acid (1-methylbutyl)allylmalonic acid.

Note on Sterics: The Newman projection of the 1-methylbutyl group shows that the methyl branch creates a "conformation lock," making the approach of a nucleophile to the carbonyl carbon entropically unfavorable (

Thermal Decarboxylation

Decarboxylation is not a risk for the intact diester. It only becomes thermodynamically favorable after hydrolysis.

-

Diester: Stable up to boiling point (

). -

Di-acid: Spontaneously decarboxylates at

to form 2-(1-methylbutyl)-4-pentenoic acid.

Oxidative Degradation

The allyl group is the Achilles' heel. In the presence of radical initiators or prolonged exposure to air/light:

-

Auto-oxidation: Formation of hydroperoxides at the allylic position.

-

Epoxidation: Slow conversion of the double bond to an oxirane ring.

Visualization of Pathways

The following diagram maps the degradation cascade.

Figure 1: Mechanistic degradation cascade of Diethyl (1-methylbutyl)allylmalonate. Note that decarboxylation is contingent upon prior hydrolysis.

Experimental Protocols: Stability Profiling

To validate the thermodynamic stability for regulatory filing (e.g., DMF or IND), a Forced Degradation Study (Stress Testing) is required.

Protocol: Arrhenius Kinetics Determination

This protocol determines the activation energy (

Reagents:

-

Buffer Systems: pH 2.0 (Phosphate), pH 7.0 (Phosphate), pH 10.0 (Borate).

-

Co-solvent: Acetonitrile (ACN) is required due to the high lipophilicity (XLogP3

4.2) of the molecule.[1][2][3][4][5] Use 50:50 Buffer:ACN.

Step-by-Step Methodology:

-

Preparation: Dissolve Diethyl (1-methylbutyl)allylmalonate to a concentration of 1.0 mg/mL in the 50:50 Buffer:ACN mixture.

-

Thermal Stress: Aliquot samples into sealed HPLC vials. Incubate at three isotherms:

, -

Sampling: Withdraw samples at

hours. -

Quenching: Immediately cool samples to

and neutralize pH to 7.0 to freeze the reaction. -

Analysis: Analyze via HPLC-UV (210 nm) or GC-MS.

-

HPLC Column: C18 (High hydrophobicity required).

-

Mobile Phase: Gradient 40%

90% ACN in Water (0.1% Formic Acid).

-

Data Treatment:

Plot

-

Expected Result: The

should be higher than diethyl malonate (

Protocol: Oxidative Challenge

-

Condition: Expose 10 mg of neat oil to 3%

at Room Temperature for 24 hours. -

Control: Store identical sample under Nitrogen.

-

Analysis: Check for appearance of peaks at

(Epoxide) or

Process Optimization for Drug Development

Based on the thermodynamic profile, the following handling parameters are recommended for Secobarbital synthesis:

| Parameter | Recommendation | Scientific Rationale |

| Storage Temperature | Reduces kinetic energy below the activation barrier for hydrolysis. | |

| Atmosphere | Nitrogen/Argon Blanket | Mitigates radical auto-oxidation of the allyl group. |

| Moisture Control | Anhydrous (<0.5% water) | Shifts equilibrium |

| pH Sensitivity | Avoid pH > 9.0 during workup | Saponification is irreversible and rapid at high pH; acid-catalyzed hydrolysis is reversible and slower. |

Stability Testing Workflow (DOT)

Figure 2: Standardized workflow for assessing the thermodynamic stability of the precursor.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95451, Diethyl (1-methylbutyl)allylmalonate. Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for malonic ester synthesis and hydrolysis kinetics).

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

Cope, A. C., & Hancock, E. M. (1939). Barbituric Acids. Journal of the American Chemical Society.[6] (Foundational text on the condensation of substituted malonates with urea).

Sources

- 1. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: Synthesis of Diethyl (1-methylbutyl)allylmalonate

Here is a comprehensive Technical Application Note and Protocol guide for the synthesis of Diethyl (1-methylbutyl)allylmalonate.

Precursor for 5-Allyl-5-(1-methylbutyl)barbituric Acid (Secobarbital)

Part 1: Executive Summary & Chemical Profile

This guide details the two-step alkylation of diethyl malonate to produce Diethyl (1-methylbutyl)allylmalonate (CAS: 117-47-5 for mono-alkyl / Specific CAS for dialkyl varies). This intermediate is the direct precursor to Secobarbital.

The synthesis challenges lie in the steric hindrance of the 1-methylbutyl (sec-pentyl) group. The introduction of a secondary alkyl group onto the malonic ester is prone to competitive elimination (E2) reactions.[1][2] Therefore, the Order of Addition is critical: the hindered secondary alkyl group is introduced first, followed by the highly reactive allyl group.

Chemical Identity

| Property | Data |

| IUPAC Name | Diethyl 2-(pentan-2-yl)-2-(prop-2-en-1-yl)propanedioate |

| Molecular Formula | |

| Molecular Weight | 270.36 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | ~145–150 °C at 10 mmHg (Estimated) |

| Solubility | Immiscible in water; Soluble in EtOH, Et₂O, Benzene |

Part 2: Retrosynthetic Analysis & Strategy

To maximize yield and minimize side reactions (specifically the dehydrohalogenation of 2-bromopentane), the synthesis is designed as a stepwise "One-Pot" or isolated two-step sequence.

The Logic of Order:

-

Step 1 (Hard): Alkylation with 2-bromopentane. This requires forcing conditions (reflux) and a strong base (NaOEt). Doing this first on the unsubstituted malonate avoids the extreme steric crowding that would occur if the allyl group were already present.

-

Step 2 (Easy): Alkylation with Allyl Bromide. Allyl bromide is an exceptionally good electrophile. It reacts rapidly with the mono-alkylated enolate, even at lower temperatures, reducing the risk of thermal degradation.

Reaction Scheme Visualization

Caption: Stepwise alkylation strategy prioritizing the hindered substituent first to minimize steric conflict.

Part 3: Experimental Protocols

Reagent Preparation: Sodium Ethoxide (NaOEt)

Note: Commercial NaOEt solution (21% in EtOH) can be used, but freshly prepared alkoxide often yields cleaner results for malonic synthesis.

-

Setup: 2L Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (CaCl₂), N₂ inlet.

-

Solvent: 500 mL Absolute Ethanol (Super-dry).

-

Reagent: 23g Sodium Metal (1.0 mol), cut into small cubes, washed with hexane to remove mineral oil.

-

Procedure: Add sodium slowly to ethanol under N₂ flow. Allow to dissolve completely to form clear NaOEt solution.

Step 1: Synthesis of Diethyl (1-methylbutyl)malonate[1][3]

Objective: Introduce the secondary alkyl group. Critical Control Point: Elimination of 2-bromopentane to 2-pentene is the major impurity. Maintain strict anhydrous conditions.

-

Enolate Formation:

-

Heat the NaOEt solution to 50°C.[3]

-

Add Diethyl Malonate (160g, 1.0 mol) dropwise over 30 minutes.

-

Observation: The solution may turn cloudy or form a white slurry (sodium salt precipitation).

-

-

Alkylation:

-

Add 2-Bromopentane (158g, 1.05 mol) dropwise.

-

Note: A slight excess of the bromide is used to drive the reaction, though some literature suggests excess malonate to prevent di-alkylation. Given the steric bulk, di-alkylation with the secondary halide is negligible.

-

-

Reflux:

-

Heat to vigorous reflux (approx. 80-85°C) for 8–12 hours .

-

Monitor: Check pH. The reaction is complete when the mixture is no longer alkaline to moist litmus paper (indicating consumption of the base).

-

-

Workup (Intermediate):

-

Distill off the majority of Ethanol (recover for waste).

-

Add 300 mL water to dissolve NaBr salts.

-

Separate the organic layer.[1][4][3] Extract aqueous layer with diethyl ether (2x 100mL).

-

Combine organics, dry over MgSO₄, and strip solvent.[1]

-

Purification: Vacuum distill.[1][5] Collect fraction boiling at 130–135°C @ 20 mmHg (values approximate for mono-substituted).

-

Step 2: Synthesis of Diethyl (1-methylbutyl)allylmalonate

Objective: Introduction of the allyl group. Safety: Allyl bromide is a potent lachrymator and alkylating agent. Work in a fume hood.

-

Enolate Formation:

-

Prepare a fresh solution of NaOEt (1.0 mol) in 400 mL Absolute Ethanol.

-

Add the purified Diethyl (1-methylbutyl)malonate (from Step 1) slowly at room temperature.

-

-

Allylation:

-

Cool the mixture to 10–15°C (Ice bath). The reaction with allyl bromide is exothermic.

-

Add Allyl Bromide (121g, 1.0 mol) dropwise, maintaining temp < 40°C.

-

Once addition is complete, remove ice bath and reflux for 1–2 hours . (Reaction is much faster than Step 1).

-

-

Workup:

-

Distill off Ethanol.[1]

-

Quench residue with 400 mL ice water.

-

Extract with Benzene or Ethyl Acetate (3x 150 mL).

-

Wash organic layer with dilute NaHCO₃ (to remove unreacted acid/malonate) and then Brine.

-

Dry over Na₂SO₄.

-

Purification & Analysis[1][3]

The final product requires high-vacuum distillation to separate it from unreacted mono-ester.

-

Distillation: Use a Claisen head or Vigreux column.

-

Target Fraction: Collect the fraction boiling between 145–155°C at 10-15 mmHg .

-

Yield: Typical yields range from 65% to 75% over two steps.

Analytical Checkpoints

| Method | Expected Result |

| Refractive Index | |

| GC-MS | Molecular Ion peak at m/z 270. Fragments at m/z 225 (loss of OEt) and m/z 199 (loss of pentyl). |

| IR Spectroscopy | Strong Carbonyl (C=O) stretch at 1735 cm⁻¹. C=C stretch (allyl) at 1640 cm⁻¹. |

Part 4: Workflow Visualization

Caption: Operational workflow emphasizing the intermediate purification step to ensure high purity of the final diester.

Part 5: Troubleshooting & Optimization

Low Yield in Step 1 (Elimination)

The secondary halide (2-bromopentane) is prone to E2 elimination, forming pentene.[1]

-

Solution: Lower the reaction temperature slightly (70°C) and extend time.

-

Alternative: Use a less basic counter-ion or switch solvent to DMF (Dimethylformamide) with NaH (Sodium Hydride) as the base. However, NaOEt/EtOH is safer for large scale.

"Gel" Formation

During Step 1, the sodium salt of diethyl malonate can form a thick gel that stops stirring.

-

Solution: Use a mechanical stirrer (overhead) rather than a magnetic stir bar. Add more anhydrous ethanol if the slurry becomes seized.

Moisture Contamination

Water kills the reaction by hydrolyzing the NaOEt to NaOH and saponifying the ester.

-

Prevention: Flame-dry all glassware. Use a calcium chloride drying tube. Ensure Ethanol is "Super Dry" (distilled over Mg/I₂).

References

-

Organic Syntheses, Coll. Vol. 1, p. 250 (1941).n-Butylmalonic Acid, Diethyl Ester. (Classic protocol for alkylation of malonic esters adapted for secondary halides).

-

BenchChem.Diethyl (1-methylbutyl)

-

[5]

-

- Vogel, A. I.A Text-Book of Practical Organic Chemistry. 3rd Edition. Longmans, Green and Co., London. (Standard reference for Malonic Ester Synthesis parameters).

-

PubChem Compound Summary.Diethyl (1-methylbutyl)

- US Patent 2,921,072.Barbituric Acid Derivatives.

Sources

Application Note & Protocol: Strategic Introduction of Allyl Groups to Diethyl (1-methylbutyl)malonate

Abstract

This technical guide provides a detailed protocol for the C-alkylation of diethyl (1-methylbutyl)malonate to introduce an allyl group, yielding diethyl allyl(1-methylbutyl)malonate. The allylation of substituted malonic esters is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with applications in pharmaceutical and materials science. This document offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, and critical insights into process optimization and troubleshooting. The protocol is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing α-allyl-α-alkyl malonic esters.

Introduction: The Synthetic Utility of Allylated Malonates

The malonic ester synthesis is a versatile and highly reliable method for the formation of carbon-carbon bonds.[1][2] It allows for the conversion of alkyl halides into substituted carboxylic acids or, as in this case, the creation of more complex substituted malonic esters.[3][4] The initial alkylation of diethyl malonate provides access to a wide range of mono-substituted derivatives. These intermediates can be further functionalized, offering a gateway to diverse molecular structures.

The introduction of an allyl group is of particular synthetic interest. The double bond of the allyl moiety serves as a versatile functional handle for a variety of subsequent transformations, including but not limited to, ozonolysis, epoxidation, and metathesis reactions. This makes α-allyl-α-alkyl malonic esters valuable precursors in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2]

This application note focuses on the second alkylation step: the introduction of an allyl group to diethyl (1-methylbutyl)malonate. This substrate already possesses a secondary alkyl group, which presents specific stereochemical and reactivity considerations that will be addressed.

The Chemical Principle: A Mechanistic Overview

The allylation of diethyl (1-methylbutyl)malonate proceeds via a classic S(_N)2 mechanism, which can be dissected into two primary stages: enolate formation and nucleophilic substitution.

Stage 1: Enolate Formation (Deprotonation) The process begins with the deprotonation of diethyl (1-methylbutyl)malonate at the α-carbon. The remaining proton on this carbon is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[5] A strong base, such as sodium ethoxide (NaOEt), is typically used to abstract this proton, forming a resonance-stabilized enolate ion.[6][7] The choice of sodium ethoxide is crucial as it prevents transesterification, a potential side reaction that could occur with other alkoxide bases.[3][7]

Stage 2: Alkylation (Nucleophilic Attack) The resulting enolate is a potent carbon nucleophile.[2] It readily attacks an electrophilic allyl halide, such as allyl bromide, in a classic S(_N)2 reaction.[8] This step forges a new carbon-carbon bond, attaching the allyl group to the α-carbon of the malonic ester.[2]

Reaction Mechanism Diagram

Caption: Mechanism of allylation of diethyl (1-methylbutyl)malonate.

Experimental Protocol

This protocol provides a detailed methodology for the allylation of diethyl (1-methylbutyl)malonate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Diethyl (1-methylbutyl)malonate | C₁₂H₂₂O₄ | 230.30 | 117-47-5 | Liquid |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Moisture-sensitive solid |

| Allyl Bromide | C₃H₅Br | 120.98 | 106-95-6 | Lachrymator, light-sensitive |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Hygroscopic solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Volatile, flammable solvent |

| Saturated NaCl (aq) | NaCl | 58.44 | 7647-14-5 | Aqueous solution |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

1. Preparation of Sodium Ethoxide Solution: a. Under an inert atmosphere (N₂ or Ar), add 50 mL of anhydrous ethanol to a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser. b. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic. c. Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

2. Enolate Formation: a. To the freshly prepared sodium ethoxide solution, add 11.5 g (50 mmol) of diethyl (1-methylbutyl)malonate dropwise from a dropping funnel at room temperature over 20 minutes. b. Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

3. Allylation: a. Add 6.65 g (55 mmol, 1.1 equivalents) of allyl bromide dropwise to the reaction mixture. b. After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add 50 mL of deionized water. d. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). e. Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).

5. Drying and Concentration: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). b. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

6. Purification: a. Purify the crude diethyl allyl(1-methylbutyl)malonate by vacuum distillation to obtain the pure product.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of diethyl allyl(1-methylbutyl)malonate.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inactive base (decomposed NaOEt). | Use freshly prepared or commercially available, properly stored sodium ethoxide. Ensure anhydrous conditions.[9] |

| Impure starting materials. | Purify diethyl (1-methylbutyl)malonate and allyl bromide by distillation before use. | |

| Formation of Dialkylated Byproduct | This is not applicable for the second alkylation unless an unreacted starting diethyl malonate is present. | Ensure the first alkylation (to form diethyl (1-methylbutyl)malonate) goes to completion and the starting material is pure. |

| Competing Elimination Reaction | While less common with allyl halides, a strongly basic environment can favor elimination. | Maintain a moderate reaction temperature. The use of a less hindered base could be considered, but NaOEt is generally optimal.[9] |

| O-allylation | A small amount of O-allylation can occur, leading to the formation of a ketene acetal. | This is generally a minor side product. Purification by distillation should separate it from the desired C-allylated product. |

Characterization of the Final Product

The structure and purity of the synthesized diethyl allyl(1-methylbutyl)malonate (C₁₅H₂₆O₄, Molar Mass: 270.36 g/mol ) should be confirmed using standard analytical techniques.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the allyl group and the overall molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C=O stretching of the ester groups (around 1730-1750 cm⁻¹) and the C=C stretch of the allyl group (around 1640 cm⁻¹).[11]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[11]

Conclusion

This application note provides a comprehensive and reliable protocol for the allylation of diethyl (1-methylbutyl)malonate. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can successfully synthesize this valuable intermediate for further synthetic transformations. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a high-yielding and reproducible process.

References

-

Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (1-methylbutyl)allylmalonate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

-

Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]

-

Chegg.com. (2020, February 21). Solved Q4. Diethyl malonate undergoes deprotonation in the. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

SlidePlayer. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.

-

ScienceDirect. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

-

LookChem. (n.d.). Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate. Retrieved from [Link]

Sources

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diethyl (1-methylbutyl)allylmalonate | C15H26O4 | CID 95451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Dialkylated Diethyl Malonates

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of dialkylated diethyl malonates. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested insights to help you overcome common purification challenges and achieve high product purity.

Frequently Asked Questions (FAQs): Choosing Your Purification Strategy

This section addresses high-level questions to help you select the most appropriate purification method for your specific dialkylated diethyl malonate.

Q1: What is the first purification step I should consider after my alkylation reaction workup?

The initial choice of purification method depends primarily on the physical and chemical properties of your target compound and the nature of the impurities. A crucial first step is to analyze your crude product using techniques like NMR or GC-MS to identify the major components (product, unreacted starting materials, side-products).[1] This analysis will guide your decision.

Q2: When is fractional vacuum distillation the best choice?

Fractional distillation under reduced pressure is the preferred method when your dialkylated product is thermally stable and has a boiling point significantly different from that of the starting materials and major impurities.[1][2] This technique is highly effective for large-scale purifications. Dialkylated malonates often have high boiling points, and applying a vacuum is essential to lower the boiling point, thereby preventing thermal decomposition that can occur at atmospheric pressure.[2]

Q3: Under what circumstances should I use column chromatography?

Column chromatography is the ideal method in the following scenarios:

-

Similar Boiling Points: When the boiling point of your product is very close to that of an impurity (e.g., a mono-alkylated intermediate or unreacted starting material), making distillation ineffective.[1][3]

-

Thermal Instability: If your product is sensitive to heat and would decompose even under vacuum distillation.[2]

-

Multiple Impurities: When several impurities with varying polarities are present.[2]

-

Small-Scale Reactions: It is often the most practical and efficient method for purifying small quantities of material (< 5 g).[2]

Q4: My product is a solid at room temperature. Is recrystallization a viable option?

Yes, if your dialkylated product is a solid, recrystallization can be an excellent and highly effective method for achieving very high purity. The main challenge is finding a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[1][4]

Purification Method Selection Workflow

This diagram outlines a logical decision-making process for selecting the optimal purification strategy for your crude dialkylated diethyl malonate.

Caption: Workflow for Selecting the Appropriate Purification Method.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your dialkylated diethyl malonate.

Problem 1: My crude NMR/GC shows a significant amount of unreacted diethyl malonate.

-

Causality: This is a very common issue, often arising from incomplete reaction or the use of excess diethyl malonate to drive the reaction to completion. Diethyl malonate (b.p. 199 °C) can be challenging to remove completely with a simple solvent evaporation step.[2]

-

Solution 1: Basic Aqueous Wash: The α-protons of diethyl malonate are weakly acidic (pKa ≈ 13).[2] A wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃), can deprotonate the unreacted diethyl malonate, forming a water-soluble sodium salt that partitions into the aqueous layer.[2]

-

Solution 2: Fractional Vacuum Distillation: If your product's boiling point is sufficiently higher than that of diethyl malonate (~199 °C at atm, ~90-100 °C under vacuum), distillation is a highly effective removal method.[1] Collect the initial fraction (forerun), which will contain the lower-boiling diethyl malonate, before collecting your product.[1]

Problem 2: I have an impurity that appears to be the mono-alkylated product.

-

Causality: Incomplete dialkylation is a frequent side reaction, especially if stoichiometry or reaction time was not optimized.[3] The mono-alkylated product often has a similar polarity and boiling point to the desired dialkylated product, making separation difficult.[3]

-

Solution: High-Performance Column Chromatography: This is the most reliable method for separating compounds with very similar physical properties.[1]

-

Expert Tip: Use a shallow solvent gradient (e.g., starting with a very non-polar eluent like 1% ethyl acetate in hexanes and slowly increasing the polarity) to achieve the best separation. Monitor fractions carefully with TLC or GC to identify where the separation occurs.

-

Problem 3: My yield is low after purification, and I suspect product hydrolysis.

-

Causality: The ester functional groups in your product are susceptible to hydrolysis under either strongly acidic or basic conditions, particularly during aqueous workups or if the reaction mixture was not kept anhydrous.[3][6] This converts your product into a water-soluble carboxylic acid, which is then lost to the aqueous phase during extraction.

-

Solution: Careful Workup and pH Control:

-

Minimize contact time with aqueous acid or base during the workup.[3]

-

Use a mild base like sodium bicarbonate for washes instead of stronger bases.[2]

-

After a basic wash, always wash the organic layer with brine to remove residual base and break up any emulsions.[2]

-

Ensure all reaction conditions are strictly anhydrous to prevent hydrolysis during the reaction itself.[3]

-

Problem 4: My product is contaminated with a mixture of ethyl and other alkyl esters.

-

Causality: This is a classic case of transesterification. It occurs when the alkoxide base used for deprotonation does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate).[3][5]

-

Solution: Match the Base to the Ester: To prevent this, always use an alkoxide base that corresponds to the ester group of your starting material. For diethyl malonate, the correct base is sodium ethoxide (NaOEt). This ensures that even if transesterification occurs, the ester groups remain unchanged.

Common Impurities Reference Table

| Impurity Name | Structure | Boiling Point (°C) | Key Identifier | Recommended Purification Method |

| Diethyl Malonate | CH₂(COOEt)₂ | 199 | ¹H NMR: δ 4.2 (q), 3.4 (s), 1.2 (t) | Basic Wash, Fractional Vacuum Distillation[1][2] |

| Mono-alkylated Malonate | R-CH(COOEt)₂ | Varies | ¹H NMR: Remaining α-proton signal | Column Chromatography, Fractional Vacuum Distillation[1][3] |

| Alkene (from E2) | Varies | Varies | GC-MS, ¹H NMR: vinyl protons | Column Chromatography, Distillation[3] |

| Hydrolyzed Product | R₂C(COOH)₂ | N/A (Salt) | Lost to aqueous layer | Prevention via careful workup[3] |

| Transesterified Product | R₂C(COOR')(COOEt) | Varies | NMR/MS shows mixed esters | Prevention by matching base to ester[3][5] |

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is ideal for thermally stable liquid products with boiling points significantly different from impurities.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

System Preparation: Add the crude dialkylated diethyl malonate and a magnetic stir bar to the distillation flask.

-

Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum to the system.

-

Heating: Begin gently heating the distillation flask using a heating mantle while stirring.

-

Fraction Collection:

-

Forerun: Carefully monitor the temperature at the distillation head. Collect the initial, low-boiling fraction, which will contain residual solvents and unreacted diethyl malonate.[1]

-

Main Fraction: Once the distillation temperature stabilizes near the expected boiling point of your product (at the measured pressure), switch to a clean receiving flask and collect the pure product.

-

-

Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of high-boiling residue remains. Analyze the purity of the collected fraction by GC or NMR.[1]

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating compounds with similar polarities or for thermally sensitive products.

-

Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and impurities (target R_f for product ≈ 0.3).

-

Column Packing: Pack a chromatography column with silica gel as a slurry in the least polar solvent of your eluent system.[2]

-

Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[2] After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the packed column.

-

Elution: Begin eluting the column with your chosen solvent system. Collect fractions sequentially in test tubes or vials.[2]

-

Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.[2]

-

Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.[2][7]

Protocol 3: Purification by Recrystallization

This protocol is for solid products.

-

Solvent Selection: Find a suitable solvent in which your product is highly soluble when hot but poorly soluble when cold. Test small amounts in test tubes to identify the best solvent or solvent pair.[4]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to just dissolve the solid completely.[4]

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To prevent rapid cooling, place it on an insulating surface. Slow cooling promotes the formation of large, pure crystals.[4]

-

Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure product.[4]

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[4]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals thoroughly before analysis.

References

- Technical Support Center: Purification of Products from Diethyl Malon

- Common side products in the alkylation of diethyl malon

-

Preparation of diethyl malonate. PrepChem.com. [Link]

- Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)

-

Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

-

Diethyl aminomalonate hydrochloride. Organic Syntheses Procedure. [Link]

- Preparation method of diethyl malonate.

- Synthesis of methylene malonates substantially free of impurities.

-

Preparation of Diethyl Malonate. Sciencemadness.org. [Link]

-

Diethyl malonate. Wikipedia. [Link]

- Malonic acid in high purity.

-

Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. [Link]

-